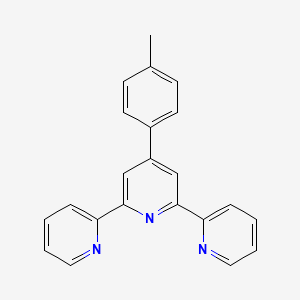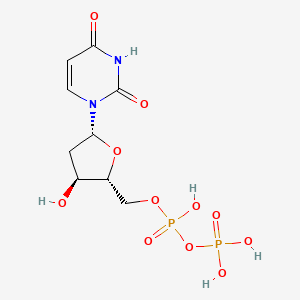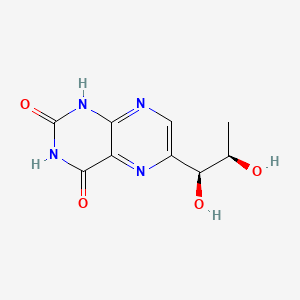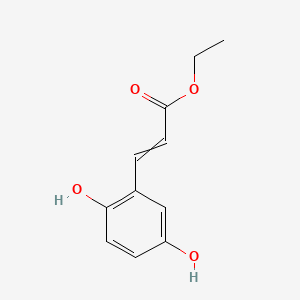
Ethyl 2,5-dihydroxycinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2,5-dihydroxycinnamate is an organic compound belonging to the class of hydroxycinnamic acid esters. It is a derivative of cinnamic acid, characterized by the presence of ethyl ester and hydroxyl groups at the 2 and 5 positions on the aromatic ring. This compound is known for its bioactive properties and is commonly derived from plant sources.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dihydroxycinnamate can be synthesized through esterification of 2,5-dihydroxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl-2,5-dihydroxycinnamate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding dihydro derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of ethyl-2,5-dihydroxycinnamate.
Substitution: Various substituted cinnamate esters depending on the reagents used.
科学的研究の応用
Ethyl 2,5-dihydroxycinnamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of ethyl-2,5-dihydroxycinnamate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Ethyl 2,5-dihydroxycinnamate can be compared with other hydroxycinnamic acid esters such as:
Methyl-2,5-dihydroxycinnamate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,5-Dihydroxycinnamic acid: The parent compound without the ester group.
Caffeic acid phenethyl ester: Another hydroxycinnamic acid ester with different biological activities.
This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
ethyl 3-(2,5-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,12-13H,2H2,1H3 |
InChIキー |
VNBYFUWBOIEPCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)O)O |
正規SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)O)O |
同義語 |
2,5-MeC ethyl 2,5-dihydroxycinnamate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


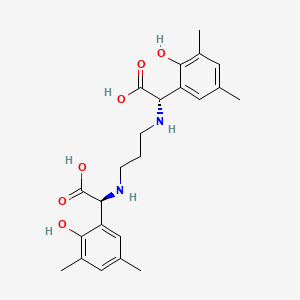
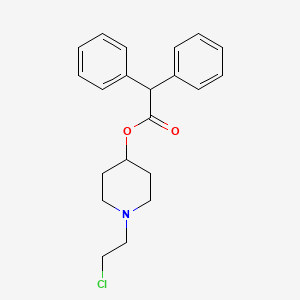
![N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide](/img/structure/B1216533.png)
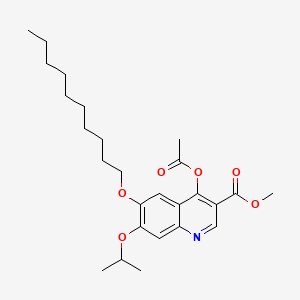
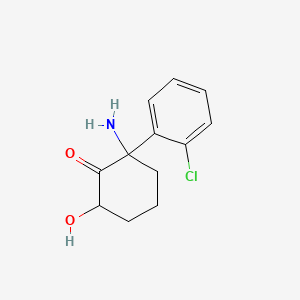
![{2-Hydroxy-1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalen-1-yl}methyl hexopyranoside](/img/structure/B1216537.png)
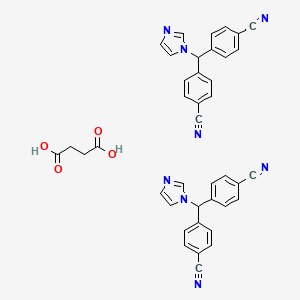
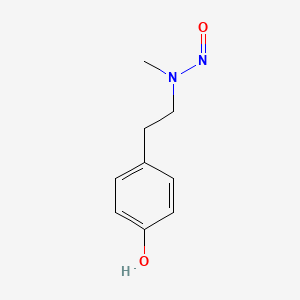
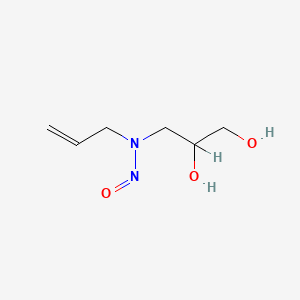
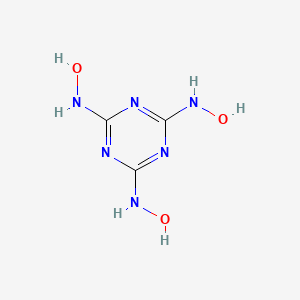
![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)
